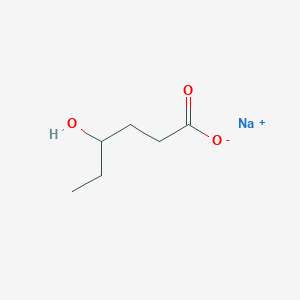
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its applications in the development of high-strength fibers and other advanced materials. This compound is characterized by its two methoxy groups and two amine groups attached to a benzene ring, making it a versatile building block in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride typically involves the reduction of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene. This reaction is carried out in a high-pressure reactor equipped with a gas dispersion stirrer and cooling coils. The reaction mixture includes 117.3 grams (0.5 moles) of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, 400 milliliters of glacial acetic acid, 41 grams (approximately 0.5 moles) of sodium acetate, about 7.0 grams of 10% palladium on carbon (Pd/C), and 100 milliliters of water. Hydrogen gas is introduced into the sealed reactor to achieve a pressure of 400 psi, and the reaction temperature is maintained between 40°C and 50°C .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of high-pressure reactors and catalysts like palladium on carbon ensures efficient and high-yield production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced further to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas and palladium on carbon for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and other amine-containing compounds. These products have applications in the synthesis of advanced materials and pharmaceuticals .
Applications De Recherche Scientifique
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: In the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: For the development of pharmaceuticals and therapeutic agents.
Industry: In the production of high-strength fibers and advanced materials with excellent thermal stability
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Diamino-1,4-benzenedithiol dihydrochloride
- 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride
- 2,5-Diamino-1,4-dihydroxybenzene dihydrochloride
Uniqueness
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is unique due to its specific arrangement of methoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of high-strength fibers and other advanced materials, setting it apart from similar compounds .
Propriétés
IUPAC Name |
2,5-dimethoxybenzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-6(10)8(12-2)4-5(7)9;;/h3-4H,9-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXCPRMLAOQWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8147087.png)
![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B8147091.png)
![Dimethyl 4,4'-([2,2'-bipyridine]-5,5'-diyl)dibenzoate](/img/structure/B8147094.png)







